Tetrahydro-5-hydroxy-1H-pyrimidin-2-one
Description
Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is a chemical compound with the molecular formula C4H8N2O2 . It is a cyclic urea and used as a polar aprotic organic solvent .
Synthesis Analysis
The synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one involves a mixture of 1,3-diamino-2-propanol, diethyl carbonate, and 1,5,7-triazabicyclo . Another synthesis method involves the use of a catalyst, oxovanadium .Molecular Structure Analysis
The molecular structure of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C4H8N2O2/c7-3-1-5-4 (8)6-2-3/h3,7H,1-2H2, (H2,5,6,8)
. Chemical Reactions Analysis
Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is used in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly (aryl ethers) .Physical And Chemical Properties Analysis
Tetrahydro-5-hydroxy-1H-pyrimidin-2-one has a molecular weight of 116.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 116.058577502 g/mol .Scientific Research Applications
1. Anti-Inflammatory and Anti-Cancer Agents
- Summary of Application: Pyrimidinone derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties . These compounds possess a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, anti-bacterial, etc .
- Methods of Application: The study utilized chalcones as starting compounds that were obtained by Claisen-Schmidt condensation. These chalcones underwent cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .
- Results: The compounds with significant anti-oxidant activity were then screened for in vivo anti-inflammatory activity. It was found that the compounds ETT and DMT possess good activity as comparable to the standard . All the synthesized compounds were evaluated for their in vitro anti-cancer activity by MTT assay among which compounds CLU and ETU showed significant activity against HeLa and HepG2 cell lines, respectively .
2. Anti-Tumor Agents
- Summary of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
- Methods of Application: The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .
properties
IUPAC Name |
5-hydroxy-1,3-diazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSCGIVZIUKDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171742 | |
Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
CAS RN |
1852-18-2 | |
Record name | Tetrahydro-5-hydroxy-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1852-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1852-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1852-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.859 | |
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